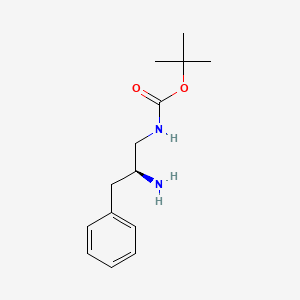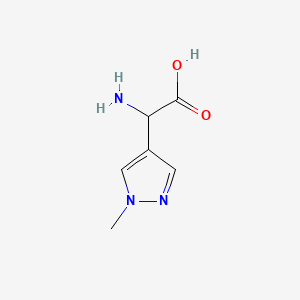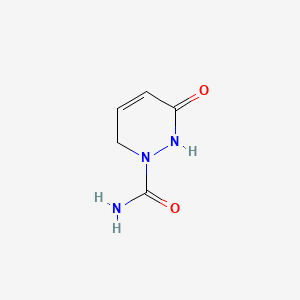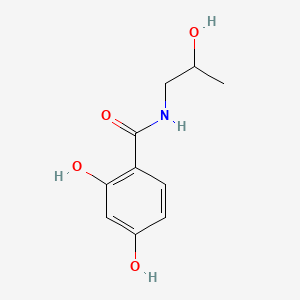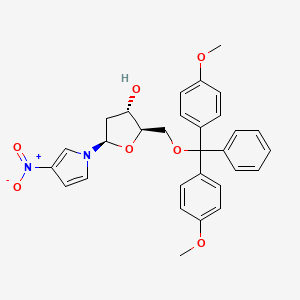
EUK 118
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is a synthetic compound known for its superoxide dismutase mimetic activity. It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity. 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate exhibits both superoxide dismutase and catalase activities, making it a valuable tool in oxidative stress research .
Wissenschaftliche Forschungsanwendungen
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
EUK 118 is a synthetic superoxide dismutase (SOD) mimetic . Its primary targets are reactive oxygen species (ROS), specifically superoxide radicals . These radicals are by-products of cellular metabolism and can cause oxidative stress, leading to cell damage .
Mode of Action
This compound interacts with its targets by mimicking the action of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . This interaction reduces the concentration of superoxide radicals, thereby mitigating the harmful effects of oxidative stress .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in oxidative stress. By reducing superoxide radicals, this compound indirectly influences various downstream effects such as the regulation of redox-sensitive signaling pathways and the prevention of oxidative damage to cellular components .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of oxidative stress. By mimicking superoxide dismutase and reducing superoxide radicals, this compound helps protect cells from oxidative damage . It’s important to note that this compound exhibited no protection of human dermal fibroblasts against hydrogen peroxide-induced cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is synthesized through a series of chemical reactions involving manganese and salen ligands. The synthesis typically involves the reaction of manganese acetate with a salen ligand in the presence of a base. The reaction conditions often include a solvent such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate undergoes several types of chemical reactions, including:
Reduction: It can reduce superoxide radicals, mimicking the activity of superoxide dismutase.
Substitution: The compound can undergo ligand exchange reactions, where the salen ligand is replaced by other ligands.
Common Reagents and Conditions
Reduction: Superoxide radicals are typically generated in situ using reagents like xanthine and xanthine oxidase.
Substitution: Ligand exchange reactions often use various salen ligands and bases in solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is compared with other similar compounds such as EUK 8 and EUK 134. While all three compounds exhibit superoxide dismutase and catalase activities, 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has significantly reduced activity compared to EUK 8 and EUK 134 . This reduced activity makes 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate less effective in certain applications but still valuable for specific research purposes.
Similar Compounds
Eigenschaften
IUPAC Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFGPDWFRWXFGZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Mn3N2O8-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is EUK 118 and how does it work as a superoxide dismutase (SOD) mimetic?
A1: this compound is a synthetic compound designed to mimic the activity of the antioxidant enzyme superoxide dismutase (SOD). While its specific mechanism of action isn't detailed in the provided research, SOD mimetics generally work by catalytically dismutating superoxide radicals (O2•-) into less reactive molecules like hydrogen peroxide (H2O2), which can then be further detoxified by other cellular enzymes [, ]. This action helps to reduce oxidative stress, a key contributor to endothelial dysfunction.
Q2: Are there any studies investigating the potential use of this compound in cosmetic applications?
A2: Yes, there is research exploring the use of this compound in cosmetic formulations. Patent literature describes cosmetic compositions containing this compound, suggesting its potential for influencing skin pigmentation []. This application might stem from the compound's antioxidant properties, which could play a role in protecting the skin from oxidative damage, a contributing factor to skin aging and pigmentation changes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
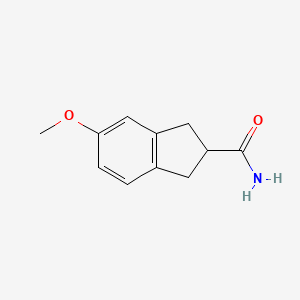
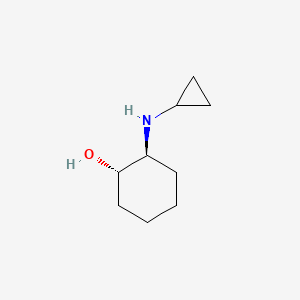
![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)
